Ethyl 3-oxo-2-phenoxybutanoate
Overview
Description
Ethyl 3-oxo-2-phenoxybutanoate is an organic compound with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . It is also known by several synonyms, including ethyl 2-phenoxy-3-oxobutanoate and 2-phenoxyacetoacetate . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Mode of Action
Ethyl 3-oxo-2-phenoxybutanoate interacts with its target, ACE, through a process known as biocatalytic asymmetric reduction. This process involves the reduction of this compound to ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) with carbonyl reductases . This interaction results in high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Biochemical Pathways
The interaction of this compound with ACE affects the renin-angiotensin system, a critical pathway in the regulation of blood pressure. By inhibiting ACE, this compound prevents the formation of angiotensin II, thereby lowering blood pressure .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of ACE and the subsequent reduction in angiotensin II levels. This leads to vasodilation, decreased blood volume, and ultimately, a reduction in blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-2-phenoxybutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with phenol in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-phenoxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 3-oxo-2-phenoxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Industry: This compound is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 3-oxo-2-phenoxybutanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-2-phenylbutanoate: This compound has a similar structure but with a phenyl group instead of a phenoxy group.
Ethyl acetoacetate: A simpler ester with a keto group, commonly used in organic synthesis.
Mthis compound: Similar to this compound but with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific functional groups and their reactivity, which make it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
ethyl 3-oxo-2-phenoxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-12(14)11(9(2)13)16-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLFQGWHCIRDIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515818 | |
Record name | Ethyl 3-oxo-2-phenoxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-83-4 | |
Record name | Ethyl 3-oxo-2-phenoxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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